

An In-Depth Technical Guide: (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

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Compound of Interest

Compound Name:	(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid
Cat. No.:	B1421657

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Introduction

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance stems from the unique interplay of its three core components: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions; the electron-withdrawing ethoxycarbonyl group; and the metabolically robust fluorine atom. This combination makes it an exceptionally versatile reagent for constructing complex molecular architectures, particularly biaryl and heteroaryl scaffolds that are prevalent in modern pharmaceuticals.

This guide provides a comprehensive technical overview of **(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid** (CAS No. 957062-87-2), designed for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore its synthesis and reactivity, provide field-proven experimental protocols, and discuss its significant applications, particularly in the realm of drug discovery.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. **(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid** is a stable, solid material under standard laboratory conditions, facilitating its handling and storage.

The molecule's reactivity is significantly influenced by the electronic effects of its substituents. The fluorine atom at the 5-position and the ethoxycarbonyl group at the 2-position are both electron-withdrawing. This electronic profile impacts the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon, which are critical factors in its cross-coupling performance.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	957062-87-2	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₀ BFO ₄	[1] [2]
Molecular Weight	211.98 g/mol	[1]
Appearance	Solid	
Purity	≥95%	[1] [4]
Storage	Store at room temperature or refrigerated (2-8 °C), sealed from moisture.	[5]

Structural Insight: The coplanarity of the phenyl ring and the C-B(OH)₂ plane is a known feature of arylboronic acids.[\[6\]](#) However, the ortho-ethoxycarbonyl group may induce some steric torsion, potentially influencing the rate of transmetalation in cross-coupling reactions.

Spectroscopic Characterization

Unambiguous characterization is essential for verifying the identity and purity of the reagent.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to ³J(H-H), ³J(H-F), and ⁴J(H-F) couplings. The ethyl group of the ester will present as a quartet (CH₂) and a triplet (CH₃). The acidic B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes rendering them unobservable. It is a known issue that boronic acids can form cyclic trimeric anhydrides (boroxines), which can complicate NMR spectra; running

the NMR in a solvent like d₄-methanol can break up these oligomers and provide a clearer spectrum.[7]

- ¹³C NMR: The spectrum will show nine distinct carbon signals. The signal for the carbon atom attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.[8]
- ¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be coupled to adjacent aromatic protons.[8][9]
- ¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center, typically showing a broad singlet for the sp²-hybridized boron atom of the boronic acid.[8]

Synthesis and Manufacturing

While multiple synthetic routes to arylboronic acids are established, a common and reliable laboratory-scale approach involves ortho-metallation and borylation of a suitable precursor.[6] [10]



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Diagram 1: Plausible Synthetic Workflow.

Hypothetical Synthetic Protocol

Causality: This protocol relies on a directed ortho-metallation, where the ethoxycarbonyl group directs a strong lithium base to deprotonate the adjacent ortho position. This is a highly regioselective method for functionalizing the C2 position. The subsequent reaction with a borate ester, a weak electrophile, traps the highly reactive aryllithium species.

Step-by-Step Methodology:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.

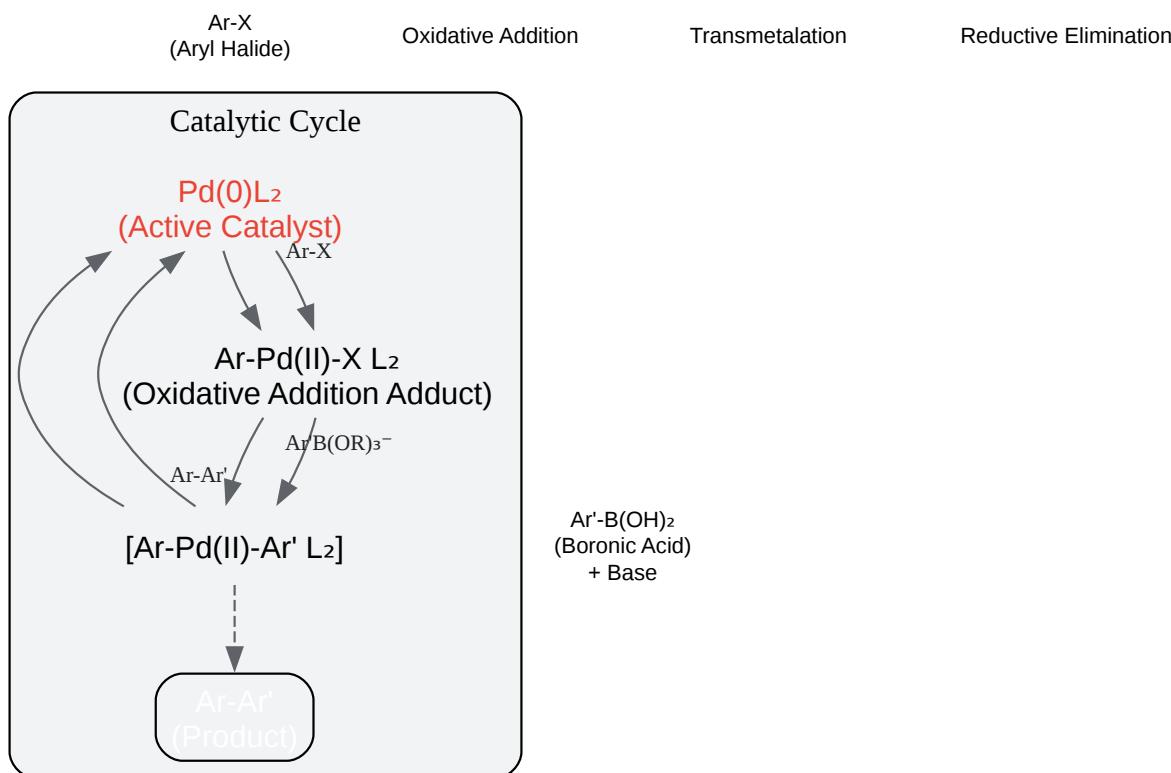
- Lithiation: Ethyl 4-fluorobenzoate is dissolved in anhydrous THF and added to the reaction flask. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.
- Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The reaction is allowed to stir for an additional 2-3 hours at this temperature before being allowed to warm slowly to room temperature overnight.
- Quench and Workup: The reaction is carefully quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield the final product as a white solid.[11]

Chemical Reactivity and Core Applications

The premier application of **(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid** is its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[12][13]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism is a well-studied catalytic cycle involving a palladium catalyst. The presence of both an ortho-ester and a meta-fluoro group can influence the electronics and sterics of the transmetalation step, which is often rate-limiting.[14]



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Diagram 2: The Suzuki-Miyaura Catalytic Cycle.

Exemplary Suzuki-Miyaura Protocol

Trustworthiness: This protocol is a self-validating system. Key parameters like the choice of base, solvent, and catalyst are interdependent. For instance, an aqueous base (like K_2CO_3) necessitates a solvent system (like Dioxane/ H_2O) that can accommodate both organic and inorganic reagents. The catalyst, $Pd(dppf)Cl_2$, is chosen for its high activity and stability, making it reliable for a broad range of substrates.

Step-by-Step Methodology:

- Reagent Preparation: To a reaction vial, add **(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid** (1.2 equivalents), the desired aryl bromide or iodide (1.0 equivalent), and potassium

carbonate (K_2CO_3 , 2.0-3.0 equivalents).

- Catalyst Addition: Add the palladium catalyst, such as $Pd(dppf)Cl_2$ (1-5 mol%).
- Solvent Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction vial.
- Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pK_a .^{[15][16][17][18]} The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.^[19]

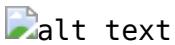
Furthermore, the boronic acid functional group itself is present in several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), and the β -lactamase inhibitor Vaborbactam.^{[10][20][21][22][23]} This demonstrates the biological compatibility and therapeutic potential of this moiety.

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is therefore a valuable starting material for synthesizing novel drug candidates, particularly kinase inhibitors and other targeted therapies where a substituted biaryl core is required for biological activity.

Safety and Handling

Proper handling of **(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid** is crucial to ensure laboratory safety. It is classified as an irritant.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from representative safety data sheets for substituted phenylboronic acids.[\[5\]](#)

Handling Guidelines:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[\[24\]](#)
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[\[24\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[\[24\]](#)
- Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Conclusion

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid stands out as a sophisticated and highly valuable reagent in the toolkit of the modern synthetic chemist. Its pre-installed functional handles—the reactive boronic acid, the versatile ester, and the modulating fluorine atom—provide a direct route to complex molecular targets. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential in accelerating innovation in both academic research and the pharmaceutical industry.

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